1,4-Oxazepine 1,4-Oxazepine
Brand Name: Vulcanchem
CAS No.: 292-10-4
VCID: VC14258448
InChI: InChI=1S/C5H5NO/c1-2-6-3-5-7-4-1/h1-5H
SMILES:
Molecular Formula: C5H5NO
Molecular Weight: 95.10 g/mol

1,4-Oxazepine

CAS No.: 292-10-4

Cat. No.: VC14258448

Molecular Formula: C5H5NO

Molecular Weight: 95.10 g/mol

* For research use only. Not for human or veterinary use.

1,4-Oxazepine - 292-10-4

Specification

CAS No. 292-10-4
Molecular Formula C5H5NO
Molecular Weight 95.10 g/mol
IUPAC Name 1,4-oxazepine
Standard InChI InChI=1S/C5H5NO/c1-2-6-3-5-7-4-1/h1-5H
Standard InChI Key WXLCDTBTIVJDCE-UHFFFAOYSA-N
Canonical SMILES C1=COC=CN=C1

Introduction

Chemical Structure and Fundamental Properties

1,4-Oxazepine (C₅H₅NO) is a bicyclic compound with a molecular weight of 95.101 g/mol and a monoisotopic mass of 95.037114 g/mol . Its structure comprises a seven-membered ring containing one oxygen and one nitrogen atom in a 1,4-relationship, forming a unique scaffold that enables diverse chemical modifications. The compound’s planar geometry and electronic distribution facilitate interactions with biological targets, making it a cornerstone in drug discovery .

The solubility and stability of 1,4-oxazepine derivatives vary significantly based on substituents. For instance, benzo-fused derivatives such as benzo[b] oxazepines exhibit enhanced aromaticity, influencing their pharmacokinetic profiles . The presence of electron-donating or withdrawing groups on the heterocyclic ring further modulates reactivity and biological activity .

Synthetic Methodologies

Cyclization Reactions

A prominent method for synthesizing 1,4-oxazepine derivatives involves the cyclization of 2-aminophenols with alkynones. Under optimized conditions (1,4-dioxane, 100°C), this reaction proceeds via the formation of an alkynylketimine intermediate, followed by a 7-endo-dig cyclization to yield benzo[b] oxazepines . Mechanistic studies highlight the critical role of the hydroxy proton in the aminophenol precursor, which stabilizes the intermediate and directs regioselectivity .

Table 1: Representative Synthesis of Benzo[b] oxazepines

Starting MaterialsConditionsYield (%)Reference
2-Aminophenol + Alkynone1,4-Dioxane, 100°C70–85

Tandem C-N Coupling/C-H Carbonylation

A tandem catalytic system employing CuI and indenol ligands enables the synthesis of benzo-1,4-oxazepin-5-ones via sequential C-N coupling and C-H carbonylation. This method, conducted under CO₂ atmosphere in DMSO at 100°C, achieves yields up to 81% . The reaction mechanism involves oxidative addition of the copper catalyst, followed by ligand-assisted carbonylation and reductive elimination .

Metal-Catalyzed Annulation and Ring Expansion

Modern approaches leverage transition metals such as palladium and rhodium to construct the 1,4-oxazepine core. For example, hydroamination of alkyne precursors with amines in the presence of Au(I) catalysts generates seven-membered rings with high enantioselectivity . Additionally, ring-expansion strategies using ε-lactams or cyclic ketones provide access to structurally complex derivatives .

Pharmacological Applications

Antidepressants and Antipsychotics

1,4-Oxazepine derivatives are integral to several clinically approved drugs. Loxapine, a dibenzoxazepine antipsychotic, exhibits dual antagonism at dopamine D₂ and serotonin 5-HT₂A receptors, making it effective in managing schizophrenia . Similarly, amoxapine, a tetracyclic antidepressant, inhibits norepinephrine reuptake while modulating histamine H₁ receptors .

Table 2: Clinically Relevant 1,4-Oxazepine Derivatives

DrugStructureTherapeutic UseTarget Receptors
LoxapineDibenz[b,e] oxazepineSchizophreniaD₂, 5-HT₂A
AmoxapineDibenzoxazepine-fused tricycleMajor depressionH₁, NE transporter

Histamine and Serotonin Receptor Modulation

Recent studies highlight the affinity of 1,4-oxazepine derivatives for histamine H₁ and H₄ receptors. For instance, 3,7-dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] oxazepine demonstrates potent H₁R antagonism (pKᵢ = 9.23), rivaling traditional antihistamines . Such interactions underscore the potential of these compounds in treating allergic and inflammatory conditions .

Biological Activity and Mechanistic Insights

Receptor Binding and Signal Transduction

1,4-Oxazepine derivatives exert their effects via selective receptor modulation. For example, loxapine’s antagonism of 5-HT₂A receptors disrupts serotonin signaling, alleviating psychotic symptoms . Computational docking studies reveal that the planar heterocyclic core facilitates π-π interactions with aromatic residues in receptor binding pockets .

Cellular and Systemic Effects

At the cellular level, these compounds influence calcium influx and neurotransmitter release. In vitro assays demonstrate that benzo[b] oxazepines inhibit cytokine production in macrophages by suppressing NF-κB activation . Systemic administration in animal models reveals dose-dependent effects, with low doses ameliorating inflammation and high doses inducing sedation .

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